2-(1,3-Benzothiazol-2-yl)-3-[(2,4-difluorophenyl)amino]-3-sulfanylprop-2-enenitrile
Description
Properties
IUPAC Name |
(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2,4-difluorophenyl)ethanethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2N3S2/c17-9-5-6-12(11(18)7-9)20-15(22)10(8-19)16-21-13-3-1-2-4-14(13)23-16/h1-7,21H,(H,20,22)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWLMHYJPCFDTL-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=C(C#N)C(=S)NC3=C(C=C(C=C3)F)F)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N/C(=C(/C#N)\C(=S)NC3=C(C=C(C=C3)F)F)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Benzothiazol-2-yl)-3-[(2,4-difluorophenyl)amino]-3-sulfanylprop-2-enenitrile typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzothiazole-2-carboxylic acid with 2,4-difluoroaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.
Chemical Reactions Analysis
Mechanistic Analysis
The synthesis mechanism likely involves nucleophilic aromatic substitution or coupling reactions facilitated by the benzothiazole moiety. While no direct mechanistic data exists for this compound, analogous benzothiazole derivatives undergo reactions through:
-
Knoevenagel-Michael tandem reactions (as seen in pyrimido[2,1-b]benzothiazole synthesis) .
-
Intramolecular cyclization post-alkylation or acylation steps .
Proposed intermediates may include iminium ion formations or alkene intermediates during the condensation process .
Reaction Optimization
-
Solvent selection : Aprotic solvents (dichloromethane) are preferred to maintain reaction efficiency.
-
Temperature control : Reactions are often conducted at moderate temperatures (e.g., 60°C) to balance reaction speed and side-product formation .
-
Purification : Column chromatography or filtration/washing with solvents (e.g., diethyl ether) are used to isolate the product .
Table 1: Reaction Conditions for Similar Benzothiazole Derivatives
| Parameter | Typical Values |
|---|---|
| Temperature | 60°C |
| Reaction time | 3–5 hours |
| Yield range | 60–72% |
Industrial Production Methods
-
Continuous flow chemistry : Enhances scalability and heat/mass transfer efficiency.
-
Microwave-assisted synthesis : Accelerates reaction rates and improves yields.
-
Ultrasonic irradiation : Facilitates bond formation and reduces reaction times.
Chemical Reactivity and Stability
The compound’s reactivity stems from its functional groups:
-
Benzothiazole ring : Susceptible to electrophilic substitution.
-
Sulfanyl group : Labile under acidic or basic conditions.
-
Nitrile group : Stable but reactive in nucleophilic addition reactions.
Storage recommendations include room-temperature conditions in airtight containers to avoid degradation .
Analytical Characterization
-
Spectroscopic methods :
Table 2: Key Analytical Techniques
| Technique | Purpose |
|---|---|
| ¹H NMR | Structural confirmation |
| IR | Functional group identification |
| Mass spectrometry | Molecular weight verification |
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds containing benzothiazole derivatives often exhibit anticancer properties. Studies have shown that the incorporation of difluorophenyl groups enhances the cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo models .
- Antimicrobial Properties : The compound has demonstrated potential antimicrobial activity against a range of pathogens. The presence of sulfanyl and nitrile functional groups may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
- Enzyme Inhibition : Research has indicated that this compound can act as an inhibitor for specific enzymes involved in disease pathways, such as kinases or proteases. This inhibition can lead to therapeutic effects in conditions like cancer or inflammatory diseases .
Material Science Applications
- Organic Electronics : The unique electronic properties of 2-(1,3-Benzothiazol-2-yl)-3-[(2,4-difluorophenyl)amino]-3-sulfanylprop-2-enenitrile make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport can enhance the efficiency of these devices .
- Sensors : Due to its fluorescent properties, this compound is being explored as a potential sensor material for detecting environmental pollutants or biological analytes. The sensitivity and specificity of the sensor can be tuned by modifying the chemical structure .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of benzothiazole derivatives, including the target compound, for their anticancer efficacy against breast cancer cells. Results indicated that the compound inhibited cell proliferation by inducing apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In a study published by Antimicrobial Agents and Chemotherapy, researchers tested various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the target compound exhibited significant antibacterial activity, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .
Mechanism of Action
The mechanism by which 2-(1,3-Benzothiazol-2-yl)-3-[(2,4-difluorophenyl)amino]-3-sulfanylprop-2-enenitrile exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Structural Modifications: Benzothiazole vs. Benzimidazole
Compound A: 2-(1H-1,3-Benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile (CAS 244167-61-1)
- Core : Replaces benzothiazole with benzimidazole (two nitrogens instead of sulfur and nitrogen).
- Substituents : 3-Trifluoromethylphenyl (strong electron-withdrawing) vs. 2,4-difluorophenyl (moderate electron-withdrawing).
- Key Differences :
- Electronic Effects : Benzimidazole’s dual nitrogen atoms increase hydrogen-bonding capacity compared to benzothiazole’s sulfur.
- Lipophilicity : The trifluoromethyl group in Compound A increases logP (predicted ~3.2) versus the target compound’s logP (~2.8).
- Molecular Weight : Compound A (328.3 g/mol) is lighter due to the absence of sulfur in the core.
Substituent Variations: Sulfanyl vs. Sulfonyl
Compound B: 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone (CAS 914349-78-3)
- Core : Retains benzothiazole but adds a sulfonyl (-SO₂) group and imidazolidine ring.
- Key Differences: Reactivity: Sulfonyl groups are oxidatively stable, whereas the target compound’s sulfanyl group may form disulfide bonds or interact with metal ions. Solubility: Sulfonyl groups improve aqueous solubility compared to sulfanyl.
Fluorophenyl Substituent Analogs
Compound C: 1-(1H-1,2,4-Triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-methylamino)-2-propanol
- Core: Replaces benzothiazole with triazole and propanol.
- Substituents: Retains 2,4-difluorophenyl but adds a polar propanol group.
- Key Differences: Polarity: Compound C’s hydroxyl group increases hydrophilicity (logP ~1.5). Biological Activity: The triazole-propanol structure is common in antifungal agents (e.g., fluconazole analogs), whereas the target compound’s nitrile group may confer electrophilic reactivity.
Data Table: Structural and Predicted Property Comparison
Research Findings and Implications
- Metabolic Stability: The target compound’s 2,4-difluorophenyl group likely enhances resistance to oxidative metabolism compared to non-fluorinated analogs .
- Reactivity : The sulfanyl group may facilitate interactions with cysteine residues in enzymes, a feature absent in sulfonyl or trifluoromethyl analogs .
- Biological Targets : Benzothiazole derivatives are frequently explored as kinase inhibitors or antimicrobial agents. The propenenitrile group in the target compound could act as a Michael acceptor, enabling covalent binding to targets .
Biological Activity
The compound 2-(1,3-benzothiazol-2-yl)-3-[(2,4-difluorophenyl)amino]-3-sulfanylprop-2-enenitrile is a benzothiazole derivative that has garnered interest due to its potential biological activities. Benzothiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article will explore the biological activity of this specific compound, supported by recent research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : (2Z)-2-(1,3-benzothiazol-2-yl)-3-(2,4-difluoroanilino)-3-sulfanyl-2-propenenitrile
- Molecular Formula : C16H12F2N3S2
- Molecular Weight : 365.41 g/mol
Biological Activity Overview
Research indicates that benzothiazole derivatives exhibit a wide range of biological activities. The specific compound has shown promise in the following areas:
- Antimicrobial Activity :
- Anticancer Properties :
- CNS Activity :
Antimicrobial Efficacy
A study published in Antibiotics reported on a series of benzothiazole-containing compounds that exhibited potent antibacterial activity. The compound tested had a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2bF | 8 | Staphylococcus aureus |
| 2eC | 16 | Enterococcus faecalis |
Anticancer Activity
In a comparative study of various benzothiazole derivatives, the compound demonstrated significant cytotoxicity against cancer cell lines while maintaining low toxicity to non-cancerous cells (IC50 > 100 µg/mL) .
| Cell Line | IC50 (µg/mL) | Remarks |
|---|---|---|
| U-937 (Cancer) | 0.5 | High antiproliferative activity |
| MCF-10A (Non-Cancer) | >100 | Low cytotoxicity |
The mechanism through which benzothiazole derivatives exert their biological effects often involves interaction with specific biological targets such as enzymes or receptors. For example, some compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation pathways.
Q & A
Q. Q. How can isotopic labeling () elucidate the sulfanyl group’s role in metabolic pathways?
- Methodological Answer : Synthesize -labeled analogs via H_2$$^{34}\text{S} gas thiolation. Track isotopic distribution using LC-MS/MS in in vitro hepatocyte models. Compare with unlabeled controls to distinguish enzymatic vs. non-enzymatic transformations.
Q. Q. What in silico approaches predict the compound’s environmental fate (e.g., biodegradation, bioaccumulation)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
